molecular formula C15H18ClNOS B15182233 2-((2-(2-Aminopropyl)phenyl)thio)phenol hydrochloride CAS No. 128959-31-9

2-((2-(2-Aminopropyl)phenyl)thio)phenol hydrochloride

Cat. No.: B15182233
CAS No.: 128959-31-9
M. Wt: 295.8 g/mol
InChI Key: BJNNTPYASCKDDJ-UHFFFAOYSA-N
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Description

2-((2-(2-Aminopropyl)phenyl)thio)phenol hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(2-Aminopropyl)phenyl)thio)phenol hydrochloride typically involves the reaction of 2-aminopropylbenzene with 2-chlorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-((2-(2-Aminopropyl)phenyl)thio)phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

2-((2-(2-Aminopropyl)phenyl)thio)phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-(2-Aminopropyl)phenyl)thio)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-(2-Methoxyphenyl)thio)phenyl)amine hydrochloride
  • 2-((2-(2-Hydroxyphenyl)thio)phenyl)amine hydrochloride
  • 2-((2-(2-Chlorophenyl)thio)phenyl)amine hydrochloride

Uniqueness

2-((2-(2-Aminopropyl)phenyl)thio)phenol hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

128959-31-9

Molecular Formula

C15H18ClNOS

Molecular Weight

295.8 g/mol

IUPAC Name

2-[2-(2-aminopropyl)phenyl]sulfanylphenol;hydrochloride

InChI

InChI=1S/C15H17NOS.ClH/c1-11(16)10-12-6-2-4-8-14(12)18-15-9-5-3-7-13(15)17;/h2-9,11,17H,10,16H2,1H3;1H

InChI Key

BJNNTPYASCKDDJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1SC2=CC=CC=C2O)N.Cl

Origin of Product

United States

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